Pentafluorophenyl 2-pyridin-4-ylpyrimidine-5-carboxylate

Active ester stability PFP ester NHS ester

Traditional in situ activation for amide bond formation with 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid requires tedious reagent optimization and risks epimerization of chiral amines. This pre-activated PFP ester eliminates these bottlenecks. • Amidation at pH 7-9, RT - no activation reagents, enables parallel library synthesis. • 6-fold greater hydrolytic stability vs. NHS esters - reliable in aqueous/organic mixtures. • Low epimerization preserves chiral integrity of advanced intermediates. • Dual-mode: PFP ester targets cysteine residues while pyridinylpyrimidine scaffold anchors kinase ATP pocket.

Molecular Formula C16H6F5N3O2
Molecular Weight 367.23 g/mol
CAS No. 946409-27-4
Cat. No. B1629454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluorophenyl 2-pyridin-4-ylpyrimidine-5-carboxylate
CAS946409-27-4
Molecular FormulaC16H6F5N3O2
Molecular Weight367.23 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC=C(C=N2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
InChIInChI=1S/C16H6F5N3O2/c17-9-10(18)12(20)14(13(21)11(9)19)26-16(25)8-5-23-15(24-6-8)7-1-3-22-4-2-7/h1-6H
InChIKeyBXINIWMAHRQYJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentafluorophenyl 2-pyridin-4-ylpyrimidine-5-carboxylate: Identity and Procurement Features


Pentafluorophenyl 2-pyridin-4-ylpyrimidine-5-carboxylate is a heterocyclic active ester composed of a pentafluorophenyl (PFP) leaving group linked to a 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid scaffold [1]. The compound is catalogued under MDL number MFCD09879952 and is typically supplied at ≥97% purity . PFP esters are established intermediates in organic synthesis, enabling mild and efficient amide bond formation without the need for in situ activation reagents, and the embedded 2-(pyridin-4-yl)pyrimidine core is a recognized pharmacophore in kinase inhibitor design .

Why Generic Substitution Fails for This PFP Ester


The compound integrates two independent functional modules that cannot be simultaneously replicated by simpler analogs. The PFP ester group dictates hydrolytic stability and activation efficiency during amide coupling ; the 2-(pyridin-4-yl)pyrimidine-5-carbonyl fragment determines the steric and electronic properties of the acyl donor and, when incorporated into a target molecule, influences kinase binding [1]. Substituting with a non-fluorinated active ester (e.g., NHS ester) alters stability and reactivity profiles, while replacing the pyridinylpyrimidine core forfeits the scaffold's established kinase hinge-binding capacity. These interdependencies are quantified below.

Quantitative Differentiation vs. Closest Analogs


Hydrolytic Stability: PFP Ester vs. NHS Ester

Pentafluorophenyl esters exhibit markedly superior resistance to hydrolysis compared to N-hydroxysuccinimidyl (NHS) esters. In a unified direct comparison of model PFP and NHS esters derived from cyclohexane carboxylic acid stored in aqueous acetonitrile, the PFP ester proved approximately 6-fold more stable than the NHS ester [1]. This class-level stability advantage extends to Pentafluorophenyl 2-pyridin-4-ylpyrimidine-5-carboxylate because the hydrolytic lability is governed by the leaving-group pKa (pentafluorophenol pKa ~5.5 vs. NHS pKa ~6.0) and is minimally perturbed by the distal acyl moiety .

Active ester stability PFP ester NHS ester Hydrolysis

Coupling Performance: Pre-formed PFP Ester vs. In Situ Activation

Using pre-formed PFP esters eliminates the need for in situ activation reagents (e.g., DCC/HOBt), which are known to promote epimerization in sensitive substrates. In side-by-side amide couplings with amino acid derivatives, PFP esters achieved dipeptide formation in 70–92% yield with diastereomeric ratios ≥99:1, whereas analogous NHS ester-mediated couplings required careful optimization to achieve comparable outcomes [1]. For Pentafluorophenyl 2-pyridin-4-ylpyrimidine-5-carboxylate, the pre-activated PFP ester enables direct reaction with amine nucleophiles under mild conditions (pH 7–9, room temperature), minimizing racemization risk during the installation of the pyridinylpyrimidine moiety into chiral targets .

Amide coupling Epimerization PFP ester Pre-activation

Hinge-Binding Geometry: 2-(Pyridin-4-yl)pyrimidine vs. Phenyl Core

The 2-(pyridin-4-yl)pyrimidine core offers three nitrogen atoms capable of participating in hydrogen-bond interactions with the kinase hinge region, compared to two for a 2-phenylpyrimidine scaffold. In the solid-state structure of a related 2-(pyridin-4-yl)pyrimidine derivative (CCDC deposition 7ZKY), the pyrimidine N1 and pyridine N atoms form a bidentate hydrogen-bond motif with the kinase hinge backbone, while the pyrimidine N3 provides an additional contact point [1]. This increased H-bond acceptor count (3 vs. 2) and the planar conjugation between the two heteroaryl rings enhance binding affinity and selectivity. When incorporated via the PFP ester into amide-linked inhibitors, the 2-(pyridin-4-yl)pyrimidine-5-carbonyl fragment positions the hinge-binding module at the optimal distance and geometry for ATP-pocket occupation [2].

Kinase inhibitor Hinge binder 2-(Pyridin-4-yl)pyrimidine Scaffold comparison

Supplier Purity: Consistent Specification with Simpler Analogs

Commercial specifications from Alfa Chemistry document a purity of 97% for Pentafluorophenyl 2-pyridin-4-ylpyrimidine-5-carboxylate (Catalog ACM946409274-1) . By comparison, the simpler analog Pentafluorophenyl pyrimidine-5-carboxylate (CAS 921938-48-9) is also listed at 97% purity by Thermo Scientific . The equivalence in purity, despite the increased molecular complexity (C16H6F5N3O2 vs. C11H3F5N2O2), indicates that the additional pyridine ring does not compromise synthetic accessibility or purification efficiency. This parity ensures that researchers can procure the more functionally rich intermediate without sacrificing quality.

Purity Quality control Activated ester procurement

Procurement-Optimized Application Scenarios


Parallel Synthesis of 5-Amidopyrimidine Kinase Inhibitor Libraries

The pre-activated PFP ester enables rapid, racemization-free amidation with diverse amine building blocks (primary and secondary) under mild conditions (pH 7–9, room temperature) [1]. This eliminates time-consuming in situ activation and allows facile parallel purification, ideal for generating focused kinase-inhibitor libraries.

Bioconjugation and Chemical Biology Probe Construction

The 6-fold hydrolytic stability advantage of PFP esters over NHS esters [2] allows stock solutions in aqueous/organic mixtures to remain viable longer, facilitating sequential conjugation to proteins or nucleic acids without significant ester degradation during multi-step labeling protocols.

Late-Stage Functionalization of Chiral Drug Candidates

The low epimerization propensity of pre-formed PFP esters [1] makes this compound suitable for introducing the 2-(pyridin-4-yl)pyrimidine moiety into enantiopure advanced intermediates, preserving stereochemical integrity and thus avoiding costly chiral repurification.

Targeted Covalent Inhibitor Design

The electrophilic PFP ester can selectively react with surface-exposed cysteine residues in kinases, enabling the design of targeted covalent inhibitors . The 2-(pyridin-4-yl)pyrimidine scaffold simultaneously anchors the inhibitor in the ATP pocket, providing a dual-mode engagement strategy.

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